

# An In-depth Technical Guide to the Spectroscopic Data of 1-Butene

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## Compound of Interest

Compound Name: 1-Butene

Cat. No.: B085601

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-butene** (C<sub>4</sub>H<sub>8</sub>). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation and analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **1-butene**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical data for its structural identification.

### 1.1. <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-butene** reveals five distinct proton environments, although at lower resolutions, the two terminal vinylic protons may appear as a single signal. The integration of the signals corresponds to the number of protons in each environment.

Table 1: <sup>1</sup>H NMR Data for **1-Butene**

| Protons<br>(Structure: $\text{H}_2\text{C}^{\text{a}}=\text{C}^{\text{b}}\text{H}-\text{C}^{\text{c}}\text{H}_2-\text{C}^{\text{d}}\text{H}_3$ ) | Chemical Shift<br>( $\delta$ ) ppm | Multiplicity             | Coupling<br>Constant (J)<br>Hz   | Integration |
|--|------------------------------------|--------------------------|--|-------------|
| $\text{H}^{\text{a}}$ (trans to $\text{C}_2\text{H}_5$ )   | ~5.0 ppm                           | Doublet of Doublets (dd) | $J_{\text{ac}} \approx 17 \text{ Hz}$ , $J_{\text{ab}} \approx 1.5 \text{ Hz}$ | 1H          |
| $\text{H}^{\text{a}}$ (cis to $\text{C}_2\text{H}_5$ )   | ~5.0 ppm                           | Doublet of Doublets (dd) | $J_{\text{bc}} \approx 10 \text{ Hz}$ , $J_{\text{ab}} \approx 1.5 \text{ Hz}$ | 1H          |
| $\text{H}^{\text{b}}$  | ~5.6-5.8 ppm                       | Multiplet (m)            | -  | 1H          |
| $\text{H}^{\text{c}}$  | ~1.9-2.1 ppm                       | Multiplet (m)            | -  | 2H          |
| $\text{H}^{\text{d}}$  | ~0.9-1.0 ppm                       | Triplet (t)              | $J_{\text{cd}} \approx 7.5 \text{ Hz}$   | 3H          |

Note: At lower resolutions, the two protons at  $\text{H}^{\text{a}}$  may appear as a single multiplet. The proton ratio is often cited as 2:1:2:3.<sup>[1]</sup>

## 1.2. $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **1-butene** shows four distinct signals, corresponding to the four unique carbon atoms in the molecule.<sup>[2][3]</sup>

Table 2:  $^{13}\text{C}$  NMR Data for **1-Butene**

| Carbon (Structure: $\text{C}^1\text{H}_2=\text{C}^2\text{H}-\text{C}^3\text{H}_2-\text{C}^4\text{H}_3$ ) | Chemical Shift ( $\delta$ ) ppm |
|--|---------------------------------|
| $\text{C}^1$ ( $=\text{CH}_2$ )  | ~113-115 ppm                    |
| $\text{C}^2$ ( $=\text{CH}$ )  | ~140 ppm                        |
| $\text{C}^3$ ( $-\text{CH}_2-$ )   | ~27-30 ppm                      |
| $\text{C}^4$ ( $-\text{CH}_3$ )  | ~13 ppm                         |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of **1-butene** is characterized by absorptions typical of an alkene and an alkyl group.

Table 3: Key IR Absorption Bands for **1-Butene**

| Vibrational Mode             | Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|------------------------------|--------------------------------|---------------|
| =C-H Stretch (vinylic)       | 3095 - 3010                    | Medium        |
| C-H Stretch (alkyl)          | 2975 - 2860                    | Strong        |
| C=C Stretch (alkene)         | 1645 - 1640                    | Medium, Sharp |
| -CH <sub>3</sub> Deformation | 1470 - 1370                    | Medium        |
| =C-H Bend (out-of-plane)     | 995 - 905                      | Strong        |

The region from approximately 1500 to 400 cm<sup>-1</sup> is known as the fingerprint region and contains a complex pattern of absorptions unique to the **1-butene** molecule.<sup>[4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common method used for volatile compounds like **1-butene**.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **1-Butene**

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion   | Relative Abundance |
|----------------------------|---|--------------------|
| 56                         | [C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Molecular Ion) | Moderate           |
| 55                         | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>                 | Moderate           |
| 41                         | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl Cation)  | Base Peak (100%)   |
| 39                         | [C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>                 | High               |
| 29                         | [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                 | High               |
| 28                         | [C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>                 | High               |
| 27                         | [C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>                 | High               |

The molecular ion peak at m/z 56 confirms the molecular weight of **1-butene**.<sup>[5]</sup> The most abundant fragment, the base peak, is typically the allyl cation at m/z 41.<sup>[6]</sup>

## Experimental Protocols

**4.1. NMR Spectroscopy** A typical protocol involves dissolving a sample of **1-butene** in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or benzene-d<sub>6</sub> (C<sub>6</sub>D<sub>6</sub>), to avoid solvent signals in the <sup>1</sup>H NMR spectrum.<sup>[1]</sup> Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.<sup>[1][2]</sup> The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). For <sup>13</sup>C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

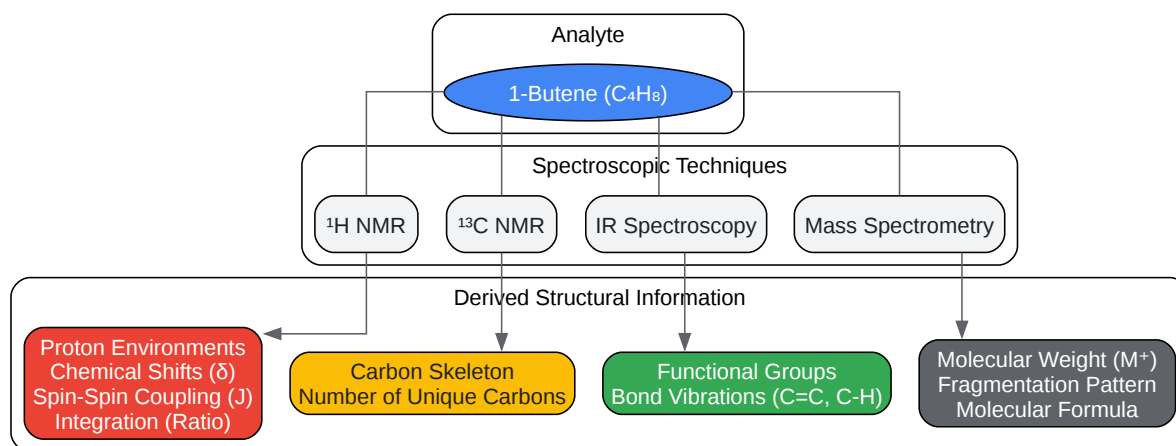
**4.2. Infrared Spectroscopy** For liquid samples, a thin film can be prepared by placing a drop of the substance between two salt plates (e.g., NaCl or KBr). Gas-phase IR spectra are also common and are recorded by introducing the gaseous sample into a gas cell with IR-transparent windows.<sup>[4][7]</sup> The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.<sup>[8]</sup>

**4.3. Mass Spectrometry** In Electron Ionization Mass Spectrometry (EI-MS), a gaseous sample of **1-butene** is introduced into the ion source of the mass spectrometer. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.[9] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.

## Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **1-butene**.



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Caption: Workflow of **1-Butene** structural elucidation using complementary spectroscopic methods.

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